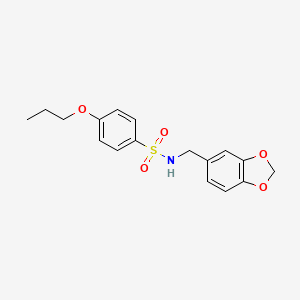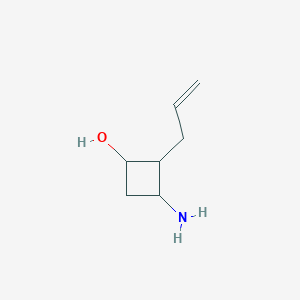
3-Amino-2-prop-2-enylcyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-prop-2-enylcyclobutan-1-ol is a cyclic amino alcohol that has been the subject of scientific research due to its potential applications in the pharmaceutical industry. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. In
Mecanismo De Acción
The mechanism of action of 3-Amino-2-prop-2-enylcyclobutan-1-ol is not fully understood. However, it has been shown to interact with various enzymes and receptors in the body, leading to its various biochemical and physiological effects. One proposed mechanism of action involves the modulation of the immune system, leading to the suppression of inflammation and the promotion of cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, leading to the suppression of inflammation. Additionally, this compound has been shown to induce cell death in cancer cells, making it a promising candidate for cancer therapy. Other effects of this compound include its ability to modulate the immune system and its potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Amino-2-prop-2-enylcyclobutan-1-ol in lab experiments is its potential as a drug candidate for various diseases. Additionally, this compound has been shown to exhibit various biochemical and physiological effects, making it a useful tool in studying the mechanisms underlying these effects. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 3-Amino-2-prop-2-enylcyclobutan-1-ol. One area of research could focus on the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Other future directions for research could include the development of new derivatives of this compound with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 3-Amino-2-prop-2-enylcyclobutan-1-ol has been achieved through a variety of methods. One of the most common methods involves the reaction of cyclobutanone with allylamine and sodium borohydride. This reaction results in the formation of the desired compound along with some undesirable by-products. Other methods include the use of Grignard reagents and the reduction of cyclobutanone with lithium aluminum hydride.
Aplicaciones Científicas De Investigación
3-Amino-2-prop-2-enylcyclobutan-1-ol has been the subject of scientific research due to its potential applications in the pharmaceutical industry. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. Some of the potential applications of this compound include its use as a drug for the treatment of cancer, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
3-amino-2-prop-2-enylcyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-3-5-6(8)4-7(5)9/h2,5-7,9H,1,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRNSVXXFWPXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1C(CC1O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

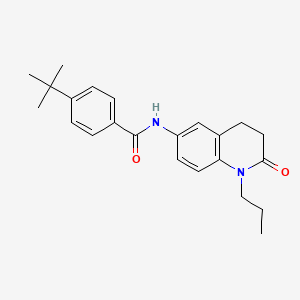
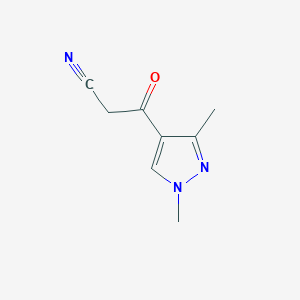
![N-(2,3-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2459885.png)
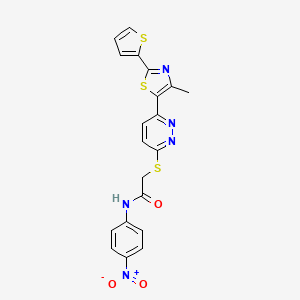
![N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2459888.png)
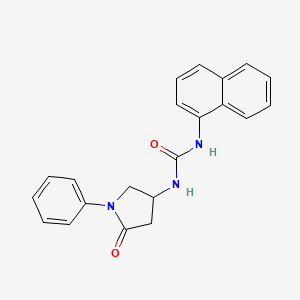


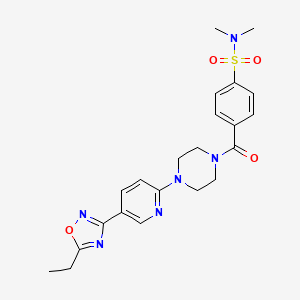
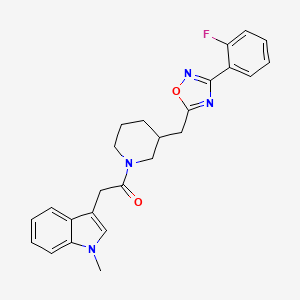
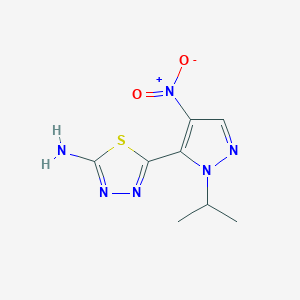
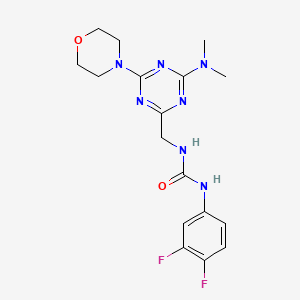
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide](/img/structure/B2459901.png)
